molecular formula C24H17N7OS2 B11327914 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11327914
M. Wt: 483.6 g/mol
InChI Key: COUBSKNFCNVNOE-UHFFFAOYSA-N
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Description

7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple fused rings, including benzothiazole, benzoxazole, and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Benzothiazole and Benzoxazole Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This core structure can be synthesized through condensation reactions involving pyrimidine derivatives and other reagents.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole and benzoxazole rings with the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core using suitable linkers and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It could be used in the development of new materials with unique properties.

Biology

    Biological Probes: The compound might be used as a probe to study biological processes.

    Drug Development: It could serve as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound might have potential as a therapeutic agent for treating various diseases.

    Diagnostic Tools: It could be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound could be used in the synthesis of other chemicals.

    Electronics: It might be used in the production of electronic components.

Mechanism of Action

The mechanism of action of 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring.

    Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds containing the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Uniqueness

The uniqueness of 7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H17N7OS2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[10-(1,3-benzothiazol-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C24H17N7OS2/c1-13-14(2)31(23-26-16-8-4-6-10-18(16)34-23)21-20(13)22-28-19(29-30(22)12-25-21)11-33-24-27-15-7-3-5-9-17(15)32-24/h3-10,12H,11H2,1-2H3

InChI Key

COUBSKNFCNVNOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=NC7=CC=CC=C7S6)C

Origin of Product

United States

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